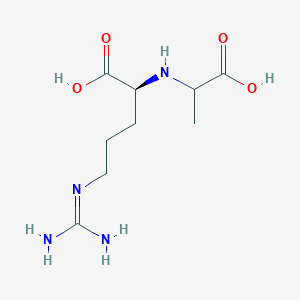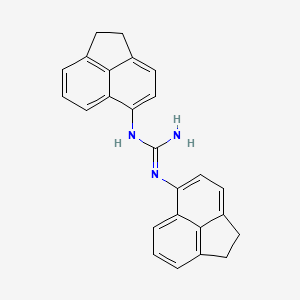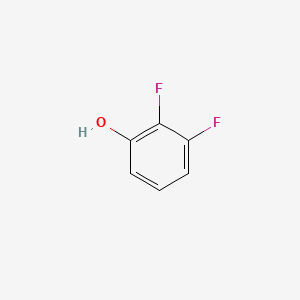
2,3-二氟苯酚
概述
描述
Synthesis Analysis
The synthesis of compounds related to 2,3-difluorophenol often involves the use of fluorination reagents. For instance, 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) has been utilized for the deoxyfluorination of carboxylic acids to afford various acyl fluorides, showcasing the utility of fluorinated reagents in synthesizing complex fluorinated molecules (Wang et al., 2021).
Molecular Structure Analysis
The molecular structure of fluorophenols, such as 2,6-difluorophenol, has been studied via methods like electron diffraction, revealing potential formation of weak intramolecular hydrogen bonds, indicative of similar structural considerations for 2,3-difluorophenol (Vajda & Hargittai, 1993).
Chemical Reactions and Properties
The chemical reactivity of difluorophenols includes participation in nucleophilic substitution reactions and potential for forming various derivatives. For example, difluorocarbene-triggered cyclization has been used to synthesize (hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophene derivatives, demonstrating the versatility of difluorophenols in chemical transformations (Liang et al., 2020).
Physical Properties Analysis
The physical properties of 2,3-difluorophenol, like other fluorinated compounds, are influenced by the presence of fluorine atoms. These atoms significantly affect the compound's polarity, boiling point, and solubility. While specific data for 2,3-difluorophenol is not provided, studies on similar compounds, such as 3,5-difluorophenol, highlight the impact of fluorination on physical properties, such as crystal structure and intermolecular interactions (Shibakami & Sekiya, 1994).
科学研究应用
Quantum Chemical Calculations
Quantum chemical calculations have been performed on 2,4-difluorophenol (2,4-DFP), a compound related to 2,3-difluorophenol, to understand its molecular structure and vibrational wavenumbers. These calculations, using ab initio HF and density functional theory (DFT/B3LYP) methods, provide insights into the geometrical parameters and spectral interpretation of such compounds, which are crucial for understanding their chemical behavior and potential applications (Subramanian, Anbarasan, & Manimegalai, 2009).
X-ray Crystallography
X-ray crystallographic studies of 3,5-difluorophenol, a compound structurally similar to 2,3-difluorophenol, reveal unique crystal structures with amphiphilic layer-like arrangements. This finding highlights the potential of difluorophenols in materials science, particularly in the design of structures with specific physical properties (Shibakami & Sekiya, 1994).
Synthesis Applications
2,3-Difluorophenol serves as a starting material in the synthesis of complex organic compounds, such as 2,3-difluoro-4-hydroxybenzene boronic acid. This demonstrates the compound's role in organic synthesis, particularly in the construction of boronic acids which are pivotal in cross-coupling reactions and pharmaceutical synthesis (Geng, 2010).
Functionalization and Diversity-Oriented Synthesis
Difluorophenols, including 2,3-difluorophenol, have been used in the regioexhaustive functionalization to create a variety of hydroxybenzoic acids. This highlights their utility in diversity-oriented synthesis, an approach that aims to produce a wide variety of compounds from a single starting material, thus benefiting drug discovery and material science (Marzi, Gorecka, & Schlosser, 2004).
Microwave Rotational Spectrum Analysis
The microwave rotational spectrum of 2,3-difluorophenol has been recorded, providing detailed information about its rotational and centrifugal distortion parameters. Such spectroscopic studies are important in understanding the molecular geometry and electronic structure of compounds, which is vital for their application in various fields of chemistry and material science (Nair et al., 2019).
安全和危害
2,3-Difluorophenol is flammable and toxic in contact with skin. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from sources of ignition .
Relevant Papers One relevant paper discusses the microwave rotational spectrum of 2,3-Difluorophenol . Another paper mentions its use in the synthesis of a material sensitive to toxic organophosphate .
属性
IUPAC Name |
2,3-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEPGIOVXBBUMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214381 | |
| Record name | Phenol, 2,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluorophenol | |
CAS RN |
6418-38-8 | |
| Record name | Phenol, 2,3-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006418388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-difluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


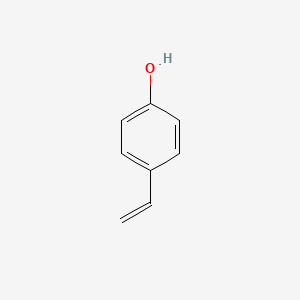
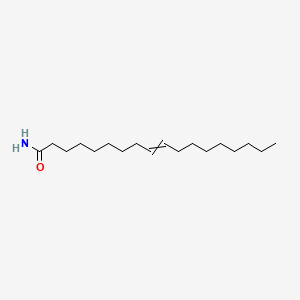
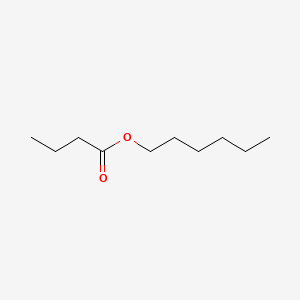
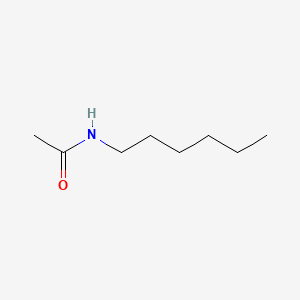
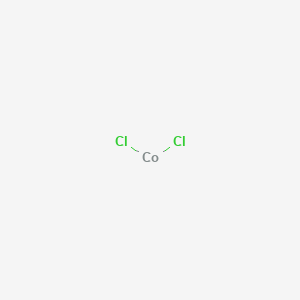
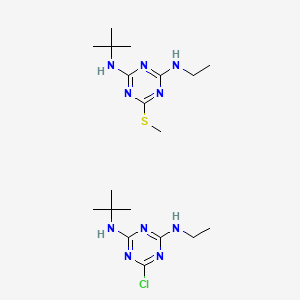
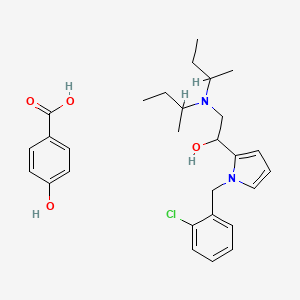
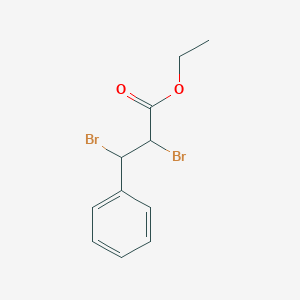
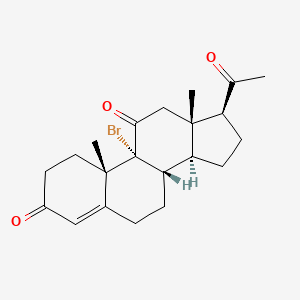
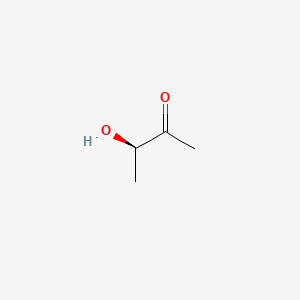
![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridinium](/img/structure/B1222605.png)
